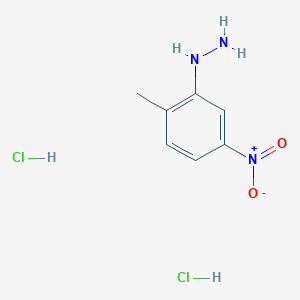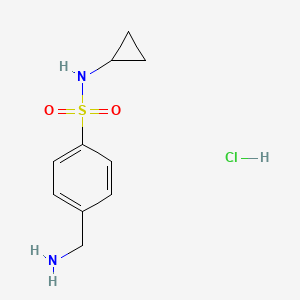
(2-Methyl-5-nitrophenyl)hydrazine dihydrochloride
Vue d'ensemble
Description
“(2-Methyl-5-nitrophenyl)hydrazine dihydrochloride” is an organic compound that belongs to the hydrazine family . It has a molecular weight of 240.09 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(2-methyl-5-nitrophenyl)hydrazine dihydrochloride” and its InChI code is1S/C7H9N3O2.2ClH/c1-5-2-3-6(10(11)12)4-7(5)9-8;;/h2-4,9H,8H2,1H3;2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“(2-Methyl-5-nitrophenyl)hydrazine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 240.09 .Applications De Recherche Scientifique
Pharmaceutical Applications
(2-Methyl-5-nitrophenyl)hydrazine dihydrochloride and its derivatives have been utilized in the synthesis of various pharmaceutical compounds. For instance, certain derivatives have demonstrated excellent antibacterial activity against pathogens like P. aeruginosa and L. monocytogenes, with promising minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of a wide range of organic compounds. Its reactivity allows for the formation of complex molecules that can be tailored for specific functions in chemical processes .
Material Science
In material science, hydrazine derivatives are used to modify the properties of materials, such as improving the thermal stability or altering the electrical conductivity of polymers .
Chromatography
Hydrazine derivatives can be used in chromatography as derivatization agents to enhance the detection of certain compounds, improving the accuracy and sensitivity of analytical methods .
Coordination Chemistry
These compounds often act as ligands in coordination chemistry, forming complexes with metals that can have catalytic or structural applications .
Agriculture
Hydrazine derivatives are also employed in agriculture, where they may be used in the manufacture of biodegradable pesticides and herbicides, contributing to more sustainable farming practices .
Water Treatment
In water treatment processes, these derivatives can act as deoxygenating agents to remove oxygen from boiler feedwater, which helps in preventing corrosion and improving the efficiency of steam generation systems .
Propulsion and Explosives
Traditionally, hydrazine derivatives have been used in rocket propulsion due to their high energy content. They also find applications in the development of explosives .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(2-methyl-5-nitrophenyl)hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c1-5-2-3-6(10(11)12)4-7(5)9-8;;/h2-4,9H,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQZKPBDQDOPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-nitrophenyl)hydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519464.png)


![4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B1519472.png)

![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1519474.png)
![2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride](/img/structure/B1519475.png)
![4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride](/img/structure/B1519478.png)

![(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1519482.png)

![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1519484.png)
![Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1519485.png)
